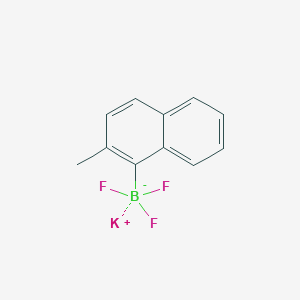
1,3,2-Dioxaborolane, 2-(3-chloropropyl)-4,4,5,5-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is functionalized with a chloropropyl group. Its unique structure allows it to participate in various chemical transformations, making it a valuable reagent in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloropropylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds as follows:
Reactants: 3-chloropropylboronic acid and pinacol.
Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of 2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Reactant Feed: Continuous feeding of 3-chloropropylboronic acid and pinacol into the reactor.
Catalyst: Use of a suitable catalyst to enhance the reaction rate.
Temperature Control: Maintaining optimal reaction temperatures to ensure complete conversion.
Product Isolation: Continuous extraction and purification of the product using distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boron center can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: THF, DCM, ethanol.
Reaction Conditions: Mild to moderate temperatures, inert atmosphere (e.g., nitrogen or argon).
Major Products
Substitution Products: Depending on the nucleophile, products such as amines, thioethers, or ethers.
Cross-Coupling Products: Biaryl compounds or other coupled products.
Oxidation Products: Boronic acids.
Reduction Products: Boranes.
Aplicaciones Científicas De Investigación
2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials, polymers, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boron reagent transfers its organic group to the palladium center, forming a new palladium-organic complex.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the desired coupled product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
(3-Chloropropyl)trimethoxysilane: Used as a coupling agent in polymer chemistry.
3-Chloropropylboronic Acid: A precursor in the synthesis of various boron-containing compounds.
2-(3-Chloropropyl)-1,3-dioxolane: Used in the synthesis of heterocyclic compounds.
The uniqueness of 2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions, making it a valuable tool in organic synthesis.
Propiedades
Número CAS |
124215-47-0 |
|---|---|
Fórmula molecular |
C9H18BClO2 |
Peso molecular |
204.50 g/mol |
Nombre IUPAC |
2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H18BClO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H2,1-4H3 |
Clave InChI |
XIXOLVRLUCUKQE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate](/img/structure/B13488290.png)
![[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol](/img/structure/B13488296.png)

![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid](/img/structure/B13488317.png)









